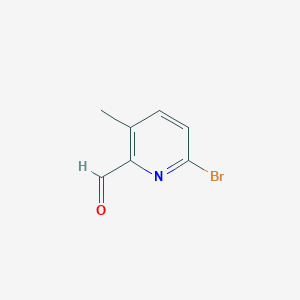

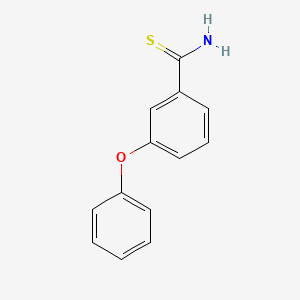

![molecular formula C23H29N3O4 B2857687 2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one CAS No. 898464-73-8](/img/structure/B2857687.png)

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that has been developed through various synthesis methods and has shown to have a wide range of biochemical and physiological effects.

科学的研究の応用

Dopamine Receptor Partial Agonists

Compounds with 1,4-disubstituted aromatic piperazine structures, including those related to the specified chemical, have shown promise as dopamine receptor partial agonists. These compounds are of interest due to their ability to preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential applications in developing novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).

Synthesis and Receptor Binding Assays

Research into pyrazolo[1,5-a]pyridines, which share a structural motif with the specified chemical, has demonstrated their potential as dopamine D4 receptor ligands. The synthesis techniques and in vitro receptor binding assays used to evaluate these compounds highlight the methodological approaches to studying similar chemicals (Guca, 2014).

Antihypertensive and Antiarrhythmic Effects

Derivatives of pyrrolidin-2-one and pyrrolidine with a 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and evaluated for their antihypertensive and antiarrhythmic activities. These compounds indicate the pharmacological potential of similar structures in treating cardiovascular conditions (Malawska et al., 2002).

Nucleophilic Substitution in Biazoles

Studies on N,N'-linked biazoles and related systems, including quaternized 1-(N-azolyl) pyridinium ions, have explored nucleophilic substitution reactions, providing insights into chemical reactivity and potential synthetic applications of compounds with similar structural features (Castellanos et al., 1985).

Catalytic Synthesis of 4H-Pyran Derivatives

Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing 4H-benzo[b]pyran derivatives, illustrating the chemical utility of related piperazine structures in facilitating organic synthesis reactions (Niknam et al., 2013).

作用機序

Target of Action

Similar compounds with a piperazine moiety have been reported to interact with a variety of targets, including receptors, enzymes, and ion channels, modulating their activity .

Mode of Action

It’s known that compounds with a piperazine moiety can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation or deactivation .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

特性

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c27-21-14-20(29-17-22(21)30-18-23(28)26-8-4-5-9-26)16-25-12-10-24(11-13-25)15-19-6-2-1-3-7-19/h1-3,6-7,14,17H,4-5,8-13,15-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWDEPVBTTZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)

![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)

![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2857613.png)

![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)

![3-[(3-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2857622.png)

![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)